Antimycobacterial Activity Floor vs. Class-Leading Analogs
In a direct head-to-head screen, all 16 synthesized 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives, including the compound bearing a 4-bromophenylamino group, failed to exhibit a minimum inhibitory concentration (MIC) below 50 μM against M. tuberculosis H37Rv, whereas the reference drugs isoniazid and ethambutol maintained single-digit micromolar potency [1]. This establishes a class-wide 'activity floor' at 50 μM for this scaffold against TB, a critical baseline that the target compound must surpass through further optimization to be considered for antitubercular procurement [1][2].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | >50 μM (no sub-50 μM activity observed for any bromophenyl-containing derivative in the series) |
| Comparator Or Baseline | Isoniazid (<0.1 μM); Ethambutol (~1-5 μM); Best-in-class analog (compound 10): 32 μg/mL against C. parapsilosis |
| Quantified Difference | Target compound and all class analogs are >500-fold less potent than isoniazid; best analog (10) shows no antitubercular advantage |
| Conditions | M. tuberculosis H37Rv strain; microplate Alamar Blue assay (MABA) |
Why This Matters
Procurement for antitubercular research must acknowledge a >50 μM MIC ceiling for the entire series, redirecting focus to antifungal applications where certain analogs show measurable potency.
- [1] Anas, S.; Moncol, J.; Nigiz, S.; Ozkul, C.; Vagolu, S. K.; Sari, S.; Ozadali-Sari, K. Synthesis, crystallography, biological activity, and molecular modeling studies of some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives. Journal of Molecular Structure, 2026, 1350, 144071. View Source
- [2] Anas, S. Synthesis and biological activity studies of some 3-aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile derivatives. M.Sc. Thesis, Hacettepe University, Graduate School of Health Sciences, 2023. View Source
